molecular formula C27H24N2O5 B100396 9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy- CAS No. 19014-53-0

9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy-

カタログ番号 B100396
CAS番号: 19014-53-0
分子量: 456.5 g/mol
InChIキー: MUABDJUHEPDWHI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy- is a synthetic compound that has gained significant attention in scientific research due to its potential use as an anticancer agent. This compound is also known as AQ4N and has been found to have promising results in preclinical studies.

作用機序

AQ4N is a prodrug that is activated in hypoxic conditions, which are commonly found in cancer cells. Once activated, AQ4N generates reactive oxygen species that cause DNA damage and cell death in cancer cells. AQ4N also inhibits the activity of hypoxia-inducible factor 1 (HIF-1), which is a protein that promotes the survival of cancer cells in hypoxic conditions.
Biochemical and Physiological Effects:
AQ4N has been found to have minimal toxicity in normal cells, making it a promising anticancer agent. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. AQ4N has also been found to inhibit the growth and proliferation of cancer cells.

実験室実験の利点と制限

AQ4N has several advantages for lab experiments. It is easy to synthesize and has minimal toxicity in normal cells. AQ4N can also be used in combination with other anticancer agents or radiation therapy to enhance their effectiveness. However, AQ4N has limitations in terms of its stability and solubility, which can affect its effectiveness in vivo.

将来の方向性

There are several future directions for AQ4N research. One area of focus is the development of more stable and soluble forms of AQ4N that can be used in vivo. Another area of focus is the identification of biomarkers that can predict the effectiveness of AQ4N in individual cancer patients. AQ4N may also be studied in combination with other anticancer agents or radiation therapy to enhance its effectiveness.

合成法

AQ4N can be synthesized using a multi-step reaction process. The first step involves the conversion of anthracene to 9,10-anthraquinone, which is then reduced to 9,10-anthrahydroquinone. The final step involves the conversion of 9,10-anthrahydroquinone to AQ4N using a reaction with 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy.

科学的研究の応用

AQ4N has been extensively studied for its potential use as an anticancer agent. It has been found to be effective against a variety of cancer cell lines, including lung, breast, ovarian, and prostate cancer. AQ4N has also been found to enhance the effectiveness of radiation therapy in cancer treatment.

特性

CAS番号

19014-53-0

分子式

C27H24N2O5

分子量

456.5 g/mol

IUPAC名

1-amino-4-hydroxy-2-[4-[(2-oxoazepan-1-yl)methyl]phenoxy]anthracene-9,10-dione

InChI

InChI=1S/C27H24N2O5/c28-25-21(14-20(30)23-24(25)27(33)19-7-4-3-6-18(19)26(23)32)34-17-11-9-16(10-12-17)15-29-13-5-1-2-8-22(29)31/h3-4,6-7,9-12,14,30H,1-2,5,8,13,15,28H2

InChIキー

MUABDJUHEPDWHI-UHFFFAOYSA-N

SMILES

C1CCC(=O)N(CC1)CC2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N

正規SMILES

C1CCC(=O)N(CC1)CC2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N

その他のCAS番号

19014-53-0

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。